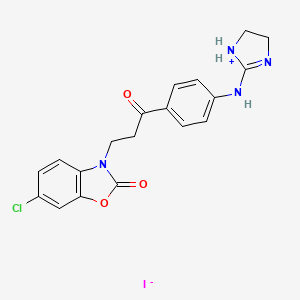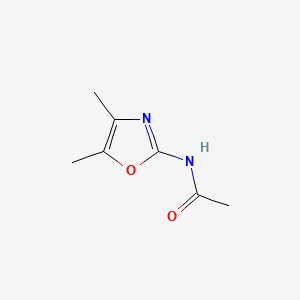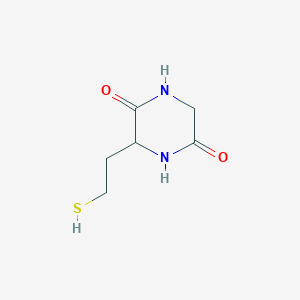
3-(2-Sulfanylethyl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Sulfanylethyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the use of multicomponent reactions (MCRs), such as the Ugi reaction. This reaction allows for the efficient construction of the piperazine-2,5-dione core by combining an amine, an aldehyde, an isocyanide, and a carboxylic acid . The reaction typically proceeds under mild conditions and can be catalyzed by various agents, including trimethylsilyl trifluoromethane sulfonate (TMSOTf) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications.
化学反応の分析
Types of Reactions
3-(2-Sulfanylethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The sulfanylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine-2,5-dione derivatives.
科学的研究の応用
3-(2-Sulfanylethyl)piperazine-2,5-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2-Sulfanylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. For example, it has been shown to interact with anticancer target proteins such as the human androgen receptor and epidermal growth factor receptor 2 (HER2) . These interactions can disrupt the normal function of these proteins, leading to therapeutic effects.
類似化合物との比較
3-(2-Sulfanylethyl)piperazine-2,5-dione can be compared with other cyclic dipeptides and piperazine derivatives:
Cyclo(Gly-Gly): A simpler cyclic dipeptide with glycine residues, lacking the sulfanylethyl group.
Cyclo(L-HomoCySH-L-HomoCySH): A similar compound with two sulfanylethyl groups, which may exhibit different biological activities.
Phenylahistin: A piperazine-2,5-dione derivative with potent antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
28147-70-8 |
|---|---|
分子式 |
C6H10N2O2S |
分子量 |
174.22 g/mol |
IUPAC名 |
3-(2-sulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2S/c9-5-3-7-6(10)4(8-5)1-2-11/h4,11H,1-3H2,(H,7,10)(H,8,9) |
InChIキー |
BXRKUUUJRQQYAG-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(C(=O)N1)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)


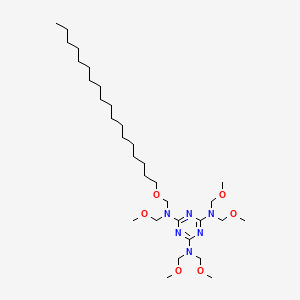

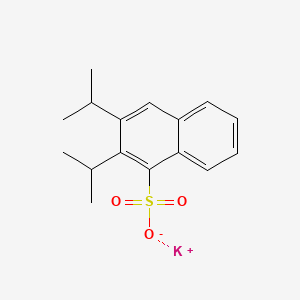
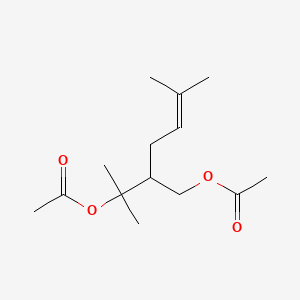
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
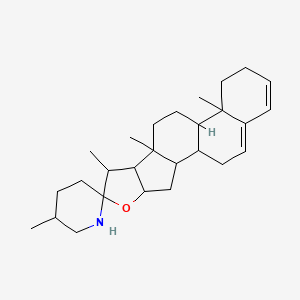
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)

